molecular formula C11H14O3S B12339093 Ethenesulfonic acid,2-(2,4,6-trimethylphenyl)-

Ethenesulfonic acid,2-(2,4,6-trimethylphenyl)-

Cat. No.: B12339093
M. Wt: 226.29 g/mol
InChI Key: NGHWBBONFBLYNE-SNAWJCMRSA-N
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Description

Ethenesulfonicacid, 2-(2,4,6-trimethylphenyl)-: is an organic compound characterized by the presence of an ethenesulfonic acid group attached to a 2,4,6-trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethenesulfonicacid, 2-(2,4,6-trimethylphenyl)- typically involves the reaction of 2,4,6-trimethylphenyl derivatives with ethenesulfonic acid under controlled conditions. The reaction is often carried out in the presence of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethenesulfonicacid, 2-(2,4,6-trimethylphenyl)- can undergo oxidation reactions, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.

    Substitution: The compound can participate in substitution reactions where the ethenesulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products:

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Sulfonate or sulfinate derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Ethenesulfonicacid, 2-(2,4,6-trimethylphenyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology: In biological research, this compound can be used to study the effects of sulfonic acid derivatives on biological systems. It may also be used in the development of new biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its unique structure allows for the exploration of new pharmacological activities.

Industry: In industrial applications, Ethenesulfonicacid, 2-(2,4,6-trimethylphenyl)- can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of Ethenesulfonicacid, 2-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The compound may also participate in signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

  • Ethenesulfonicacid, 2-(2,4-dimethylphenyl)-
  • Ethenesulfonicacid, 2-(2,6-dimethylphenyl)-
  • Ethenesulfonicacid, 2-(2,4,6-trimethoxyphenyl)-

Comparison: Ethenesulfonicacid, 2-(2,4,6-trimethylphenyl)- is unique due to the presence of three methyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. Compared to its analogs with fewer or different substituents, this compound may exhibit distinct behavior in chemical reactions and biological interactions.

Properties

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

(E)-2-(2,4,6-trimethylphenyl)ethenesulfonic acid

InChI

InChI=1S/C11H14O3S/c1-8-6-9(2)11(10(3)7-8)4-5-15(12,13)14/h4-7H,1-3H3,(H,12,13,14)/b5-4+

InChI Key

NGHWBBONFBLYNE-SNAWJCMRSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C=C/S(=O)(=O)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=CS(=O)(=O)O)C

Origin of Product

United States

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